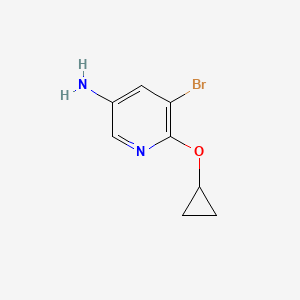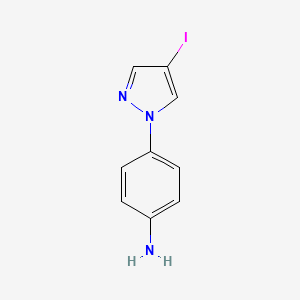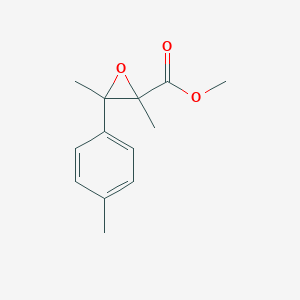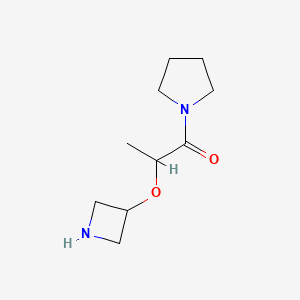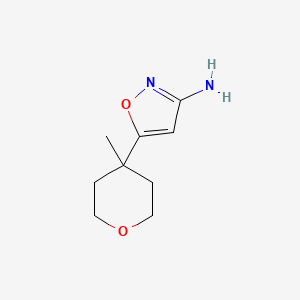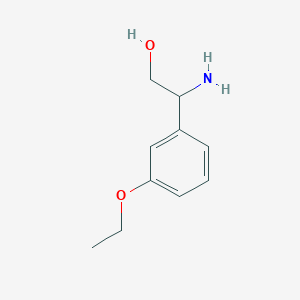![molecular formula C12H17N B15310402 3-[(2,5-Dimethylphenyl)methyl]azetidine](/img/structure/B15310402.png)
3-[(2,5-Dimethylphenyl)methyl]azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,5-Dimethylphenyl)methyl]azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-[(2,5-Dimethylphenyl)methyl]azetidine, can be achieved through various methods. One notable method involves photo-induced copper catalysis via [3+1] radical cascade cyclization. This method is characterized by double C-H activation and is known for its operational simplicity, cost-effectiveness, and broad substrate scope . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production of azetidines often employs microwave irradiation techniques for efficient cyclocondensation reactions. This method allows for the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines in an alkaline aqueous medium .
化学反应分析
Types of Reactions
3-[(2,5-Dimethylphenyl)methyl]azetidine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like organometallic compounds
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . Other reagents include dimethylsulfoxonium methylide for one-pot reactions under microwave irradiation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
科学研究应用
3-[(2,5-Dimethylphenyl)methyl]azetidine has numerous applications in scientific research:
作用机制
The mechanism of action of 3-[(2,5-Dimethylphenyl)methyl]azetidine involves its interaction with molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo ring-opening polymerization, which allows it to form various macromolecular architectures . This property is crucial for its applications in materials science and medicinal chemistry.
相似化合物的比较
Similar Compounds
Uniqueness
3-[(2,5-Dimethylphenyl)methyl]azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields, including the development of advanced materials and pharmaceuticals .
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
3-[(2,5-dimethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-9-3-4-10(2)12(5-9)6-11-7-13-8-11/h3-5,11,13H,6-8H2,1-2H3 |
InChI 键 |
OZJNVCJZEQHYAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)CC2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



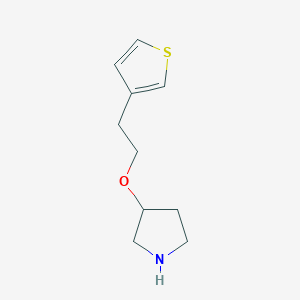
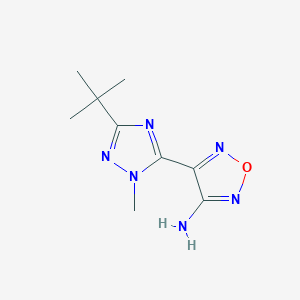
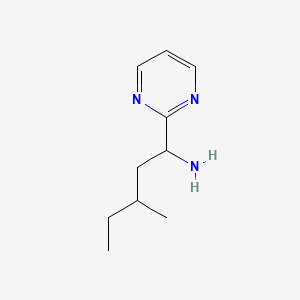
![1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B15310348.png)
![3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B15310351.png)

